N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(3-Acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-acetylphenyl group. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the acetyl group contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12(23)13-4-3-7-16(9-13)22-18(24)11-26-19-21-10-17(25-19)14-5-2-6-15(20)8-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQISHNNONYERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group. The acetylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,3-Oxazole vs. 1,3,4-Thiadiazole: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () share the sulfanyl-acetamide motif but replace the oxazole with a thiadiazole ring. Impact: Thiadiazoles may offer better metabolic stability but reduced hydrogen-bonding capacity compared to oxazoles.
1,3-Oxazole vs. 1,3,4-Oxadiazole :
The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () contains an oxadiazole ring, which introduces an additional nitrogen atom. This increases polarity and may enhance interactions with charged biological targets .- Impact : Oxadiazoles are often associated with improved pharmacokinetic profiles but may exhibit lower thermal stability than oxazoles.
Substituent Effects
Bromophenyl vs. Chlorophenyl/Methyl Groups :
The 3-bromophenyl substituent in the target compound contrasts with chlorophenyl (e.g., 5e , 5j in ) or methyl groups (e.g., 5f , 5g in ). Bromine’s larger atomic radius and higher lipophilicity could enhance membrane permeability and target affinity .- Acetylphenyl vs. Indolyl/Pyrazinyl Groups: The 3-acetylphenyl group distinguishes the target compound from derivatives like N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), which features an indole moiety.
Melting Points and Solubility
- Oxazole derivatives generally exhibit lower melting points than thiadiazoles due to reduced polarity .
- Sulfanyl-acetamide derivatives with pyrazinyl substituents () show higher solubility in polar solvents, whereas bromophenyl groups may reduce aqueous solubility .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups, including an acetylphenyl group, a bromophenyl group, an oxazole ring, and a sulfanyl moiety. These features contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H15BrN2O3S |
| Molecular Weight | 404.30 g/mol |
| CAS Number | 1040667-18-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biological pathways related to:
- Antimicrobial Activity : The presence of the bromophenyl and oxazole groups suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacteria and fungi due to their lipophilicity and ability to penetrate cell membranes .
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, which has been observed in related compounds with similar structures.
Antimicrobial Potential
Recent studies have evaluated the antimicrobial activity of related compounds and indicated that derivatives with similar structures exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds containing halogenated phenyl groups have demonstrated enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .
- In vitro tests showed that compounds with a similar oxazole structure were effective against Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar properties.
Case Studies
-
Antimicrobial Testing Against Pathogens :
A study screened various N-substituted phenyl compounds for antimicrobial potential. Compounds with bromophenyl substitutions were among the most active against S. aureus and methicillin-resistant strains (MRSA) due to their high lipophilicity . -
Structure-Activity Relationship (SAR) :
The SAR analysis indicated that the position of substituents on the phenyl ring significantly influences biological activity. Compounds with para-substituted bromophenyl groups showed improved efficacy against bacterial strains compared to ortho or meta substitutions .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide?
Synthesis optimization requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance oxazole ring formation, while ethanol/water mixtures improve thiol-acetamide coupling .
- Purification : Column chromatography or recrystallization from ethanol/water (70:30 v/v) ensures high purity (>95%) .
- Yield maximization : Catalytic bases like triethylamine (10 mol%) improve sulfanyl group reactivity during coupling reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, oxazolyl protons at δ 7.8–8.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 445.02) .
Q. What preliminary biological assays are recommended to evaluate its potential therapeutic applications?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤16 µg/mL indicating promise .
- Enzyme inhibition : Spectrophotometric assays for α-glucosidase or acetylcholinesterase inhibition (IC < 50 µM suggests lead potential) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in elucidating its molecular structure?
- Data collection : High-resolution (<1.0 Å) data from synchrotron sources resolve electron density for bromophenyl and oxazolyl groups .
- Refinement with SHELXL : Anisotropic displacement parameters (ADPs) model thermal motion, while TwinRotMat in SHELXL addresses twinning in polar space groups (e.g., P2) .
- Validation : R < 5% and GooF ≈ 1.0 ensure structural accuracy .
Q. What strategies resolve contradictions in reaction yield data during multi-step synthesis?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., 72-hour reaction time for oxazole cyclization) .
- In-situ monitoring : ReactIR tracks intermediate formation (e.g., thiolate anion at 2550 cm) to adjust reagent stoichiometry .
Q. How to conduct structure-activity relationship (SAR) studies focusing on the bromophenyl and oxazolyl groups?
- Bromophenyl substitution : Compare activity of 3-bromo vs. 4-bromo analogs (e.g., 3-bromo shows 2-fold higher antimicrobial potency due to steric effects) .
- Oxazolyl modifications : Replace oxazole with thiazole or imidazole to assess π-π stacking interactions in enzyme binding pockets .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : SwissADME estimates logP ≈ 3.2 (optimal for blood-brain barrier penetration) and CYP2D6 inhibition risk .
- Molecular dynamics (MD) : GROMACS simulations (AMBER force field) model stability in lipid bilayers for membrane permeability studies .
Q. How to address stability issues under varying pH and temperature?
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze by HPLC. Oxidative degradation (HO) targets sulfanyl groups, requiring antioxidant additives (e.g., BHT) .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability for formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
